molecular formula C22H18 B14741736 9-[(4-Methylphenyl)methyl]anthracene CAS No. 1498-79-9

9-[(4-Methylphenyl)methyl]anthracene

Cat. No.: B14741736
CAS No.: 1498-79-9
M. Wt: 282.4 g/mol
InChI Key: MUDIZVVPKDMJJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-[(4-Methylphenyl)methyl]anthracene is an organic compound belonging to the anthracene family. Anthracene derivatives are known for their interesting photophysical, photochemical, and biological properties. This compound consists of an anthracene core with a 4-methylphenylmethyl substituent at the 9-position, which can significantly influence its chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(4-Methylphenyl)methyl]anthracene can be achieved through various methods, including the Suzuki/Sonogashira cross-coupling reactions. These reactions typically involve the coupling of an aryl halide with an arylboronic acid or alkyne in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

9-[(4-Methylphenyl)methyl]anthracene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form anthraquinone derivatives.

    Reduction: Reduction reactions can convert the compound into dihydroanthracene derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the anthracene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can introduce various functional groups onto the anthracene core.

Scientific Research Applications

9-[(4-Methylphenyl)methyl]anthracene has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-[(4-Methylphenyl)methyl]anthracene involves its interaction with molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function. This property is particularly relevant in its potential use as an anticancer agent. Additionally, the compound’s photophysical properties enable it to generate reactive oxygen species upon light irradiation, making it useful in photodynamic therapy.

Comparison with Similar Compounds

Similar Compounds

  • 9-Phenylmethyl-anthracene
  • 9-(4-Phenylethynyl)-anthracene
  • 9,10-Bis(phenylethynyl)anthracene

Uniqueness

9-[(4-Methylphenyl)methyl]anthracene is unique due to the presence of the 4-methylphenylmethyl substituent, which can influence its photophysical and chemical properties. This substituent can enhance the compound’s stability and alter its reactivity compared to other anthracene derivatives .

Properties

CAS No.

1498-79-9

Molecular Formula

C22H18

Molecular Weight

282.4 g/mol

IUPAC Name

9-[(4-methylphenyl)methyl]anthracene

InChI

InChI=1S/C22H18/c1-16-10-12-17(13-11-16)14-22-20-8-4-2-6-18(20)15-19-7-3-5-9-21(19)22/h2-13,15H,14H2,1H3

InChI Key

MUDIZVVPKDMJJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=C3C=CC=CC3=CC4=CC=CC=C42

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.